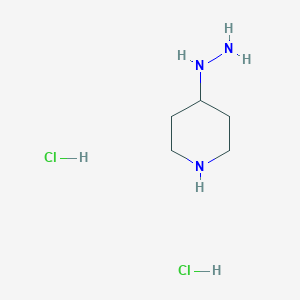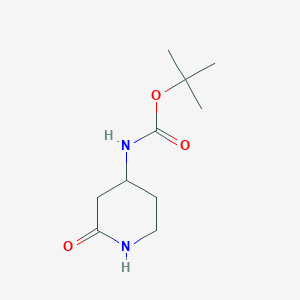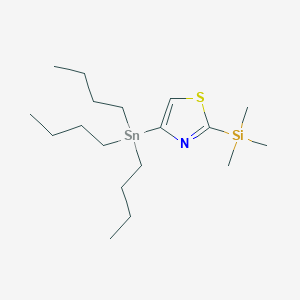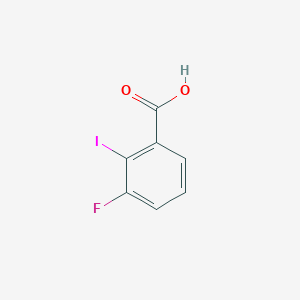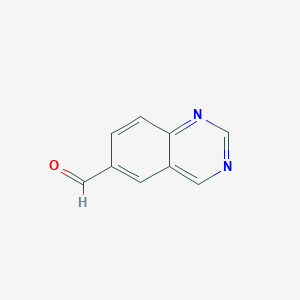
6-Aldéhydequinazoline
Vue d'ensemble
Description
Quinazoline-6-carbaldehyde is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Applications De Recherche Scientifique
Quinazoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of new materials and catalysts.
Biology: Quinazoline derivatives have shown significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline-6-carbaldehyde is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and bacterial infections.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Quinazoline-6-carbaldehyde, like other quinazoline derivatives, has been found to interact with various biological targets. The primary targets of quinazoline derivatives include chromatin-associated proteins in histones . These targets play a crucial role in gene expression and regulation, making them important in various biological processes.
Mode of Action
Quinazoline-6-carbaldehyde interacts with its targets, leading to changes in their function. For instance, quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, quinazoline-6-carbaldehyde can potentially alter gene expression.
Biochemical Pathways
Changes in these pathways can have downstream effects on various biological processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetics of drug compounds can significantly impact their bioavailability and efficacy .
Result of Action
The molecular and cellular effects of quinazoline-6-carbaldehyde’s action are likely to be diverse, given its potential to interact with multiple targets and affect various biochemical pathways. For instance, by inhibiting histone methyltransferase, it could potentially alter the methylation status of histones, leading to changes in gene expression and, consequently, cellular function .
Action Environment
The action, efficacy, and stability of quinazoline-6-carbaldehyde can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. Furthermore, the cellular environment can also impact its action, as factors such as cell type, the presence of other signaling molecules, and the state of the cell (e.g., whether it is in a growth or resting phase) can influence how the cell responds to quinazoline-6-carbaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinazoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with formamide, followed by cyclization and oxidation steps. Another method includes the use of 2-aminobenzonitrile as a starting material, which undergoes cyclization with formic acid to yield quinazoline-6-carbaldehyde .
Industrial Production Methods: Industrial production of quinazoline-6-carbaldehyde often employs metal-catalyzed reactions. Transition metal catalysts, such as palladium or copper, are used to facilitate the cyclization and oxidation processes. These methods are preferred for their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into quinazoline-6-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products Formed:
- Oxidation yields quinazoline-6-carboxylic acid.
- Reduction produces quinazoline-6-methanol.
- Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound, which lacks the aldehyde group.
Quinazoline-6-carboxylic acid: An oxidized form of quinazoline-6-carbaldehyde.
Quinazoline-6-methanol: A reduced form of quinazoline-6-carbaldehyde.
Uniqueness: Quinazoline-6-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its derivatives exhibit a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
quinazoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIYUCGNFWTGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622137 | |
| Record name | Quinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-22-0 | |
| Record name | Quinazoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Quinazoline-6-carbaldehyde being utilized in materials science?
A1: Quinazoline-6-carbaldehyde serves as a key building block in synthesizing new chitosan derivatives. Specifically, it reacts with chitosan to form a Schiff base, resulting in a modified material with potentially enhanced properties. [] This modification approach is particularly interesting for developing biomaterials with tailored functionalities.
Q2: What are the potential antimicrobial applications of Quinazoline-6-carbaldehyde-derived compounds?
A2: Research indicates that incorporating Quinazoline-6-carbaldehyde into chitosan significantly enhances its antimicrobial activity. [] This derivative, referred to as CS-P2 in the study, demonstrated potent action against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans. Furthermore, it exhibited antifungal activity against Candida albicans and Aspergillus fumigates. These findings suggest that incorporating Quinazoline-6-carbaldehyde into chitosan could lead to developing novel antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


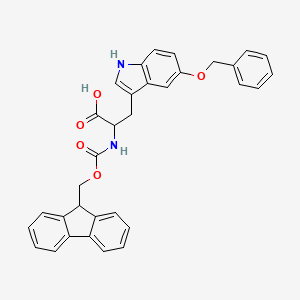

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
